Tin(II) stearate

描述

Significance of Metal Stearates in Contemporary Industrial and Academic Contexts

Metal stearates, also known as metal soaps, are a class of compounds derived from the reaction of a metal oxide with stearic acid. akrochem.com These compounds play a crucial role as additives in a wide range of industries, including plastics, rubber, construction, textiles, and pharmaceuticals. akrochem.comgoldstab.combaerlocher.com Their industrial importance is largely attributed to their versatile properties, which include thermal stability, mold release capabilities, water repellency, and anti-caking characteristics. akrochem.comgoldstab.comchempoint.com

In industrial applications, metallic stearates are used to enhance the thermal stability of polymers, prevent discoloration at high temperatures, and act as lubricants and release agents in molding processes. akrochem.comgoldstab.com For instance, in the plastics and rubber industries, they facilitate the smooth processing of materials and improve the durability of the final products. akrochem.comnimbasia.com The construction industry utilizes their hydrophobic properties to protect materials like concrete and plaster from water damage. chempoint.com Furthermore, their lubricating and anti-caking properties are valuable in the manufacturing of pharmaceuticals and cosmetics. baerlocher.com

From an academic perspective, metal stearates are of interest due to their unique chemical structures and reactivity. Research often focuses on synthesizing new metal stearates with tailored properties for specific applications and understanding the mechanisms behind their stabilizing and lubricating effects. The study of their thermal decomposition and interaction with various polymers provides valuable insights into material science and coordination chemistry.

Historical Trajectories and Evolution of Research on Tin(II) Compounds in Diverse Applications

The history of tin compounds dates back to ancient times with the use of tin in alloys like bronze. numberanalytics.com However, the systematic study of tin compounds in a chemical context began to gain momentum in the 19th and 20th centuries, particularly with the rise of organometallic chemistry. numberanalytics.comlupinepublishers.com The discovery that organotin compounds could be used as stabilizers for polyvinyl chloride (PVC), as biocides, and in agriculture spurred a significant increase in research in this area. lupinepublishers.com

Tin can exist in two primary oxidation states: +2 (stannous) and +4 (stannic). numberanalytics.com While tin(IV) compounds are generally more stable, tin(II) compounds are more reactive and serve as effective reducing agents. numberanalytics.comatamanchemicals.com The unique properties of tin(II) compounds have led to their use in a variety of applications. For example, tin(II) chloride is a common reducing agent and is used in the production of other tin compounds. wikipedia.org The development of organotin chemistry, initiated by the work of Edward Frankland in 1849, opened up a vast field of research into compounds with tin-carbon bonds, leading to numerous industrial applications. lupinepublishers.comwikipedia.orgwikipedia.org

Research into tin(II) compounds continues to evolve, with a focus on developing new materials with enhanced functionalities. For instance, recent studies have explored the use of tin(II) compounds in the synthesis of nanoparticles and as catalysts in various organic reactions. atamanchemicals.comresearchgate.netresearchgate.net The ability of the tin atom in organotin compounds to expand its coordination number beyond four has also been a significant area of investigation. lupinepublishers.com

Foundational Research Hypotheses and Key Areas of Investigation for Tin(II) Stearate (B1226849)

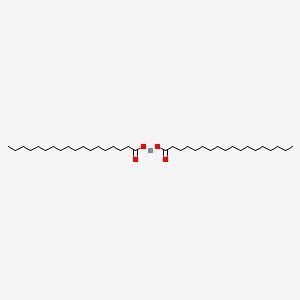

Tin(II) stearate, with the chemical formula C36H70O4Sn, is a metal-organic compound classified as a metallic soap. wikipedia.orgamericanelements.com As a derivative of a fatty acid (stearic acid) and a divalent metal (tin), its research is built upon several foundational hypotheses related to its structure, properties, and potential applications. wikipedia.org

A primary area of investigation revolves around its synthesis and characterization. Researchers hypothesize that direct synthesis methods, such as reacting elemental tin or tin oxides with stearic acid, can produce high-purity this compound. googleapis.comgoogle.com The characterization of its physical and chemical properties, including its melting point, solubility, and spectral data, is crucial for understanding its behavior and potential uses. wikipedia.orgamericanelements.comsigmaaldrich.com

Another key research focus is its application as a stabilizer and lubricant, particularly in polymer processing. The hypothesis is that the long hydrocarbon chains of the stearate groups provide lubricity, while the tin center can act as a scavenger for acidic byproducts, thereby enhancing the thermal stability of polymers like PVC. researchgate.net Investigations into its thermal decomposition are essential to determine its effectiveness and the byproducts formed at elevated temperatures. chemsrc.comresearchgate.net

Furthermore, the unique electronic properties of the tin(II) ion suggest potential applications in catalysis and materials science. Research is exploring the use of this compound as a precursor for the synthesis of tin oxide (SnO2) nanoparticles, which have applications in photocatalysis and electronics. researchgate.net The central hypothesis here is that the controlled decomposition of the organometallic precursor allows for the formation of well-defined nanostructures. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C36H70O4Sn | americanelements.comsigmaaldrich.com |

| Molecular Weight | 685.65 g/mol | americanelements.comsigmaaldrich.com |

| Appearance | Off-white to tan powder | americanelements.comsigmaaldrich.com |

| CAS Number | 6994-59-8 | wikipedia.orgamericanelements.comsigmaaldrich.com |

| EC Number | 230-266-5 | americanelements.comsigmaaldrich.com |

| Melting Point | 90 °C (194 °F; 363 K) | wikipedia.org |

| Solubility in Water | Insoluble | wikipedia.org |

| Density | 1.05 g/cm³ | wikipedia.org |

属性

IUPAC Name |

octadecanoate;tin(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H36O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCFYXLDTSNTGP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Sn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220222 | |

| Record name | Tin distearate, pure | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6994-59-8 | |

| Record name | Tin distearate, pure | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin distearate, pure | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin distearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Tin Ii Stearate

Conventional Synthesis Routes

The most common commercial production of tin(II) stearate (B1226849) and other stannous carboxylates involves a chloride-based process. google.com This method is a type of saponification-metathesis reaction pathway.

Saponification-Metathesis Reaction Pathways

This two-step process is a widely employed method for producing various metallic soaps, including tin(II) stearate. nsps.org.ng The general principle involves the initial saponification of a fatty acid followed by a metathesis (double displacement) reaction with a soluble metal salt. nsps.org.ng

Optimization of Stearic Acid Saponification Conditions

Saponification is the hydrolysis of an ester, such as a triglyceride, in the presence of a base to produce an alcohol and a salt of a carboxylic acid (soap). wikipedia.org In the context of this compound synthesis, stearic acid is first reacted with an alkali, typically sodium hydroxide (B78521) (NaOH), to form sodium stearate. chemistrylearner.com

The reaction can be represented as: C₁₇H₃₅COOH + NaOH → C₁₇H₃₅COONa + H₂O chemistrylearner.com

Key parameters for optimizing this step include temperature and the molar ratio of reactants. The saponification of stearic acid is often carried out in hot water, for instance at approximately 75°C, to ensure the dissolution of the resulting sodium stearate. nanotrun.com The efficiency of the saponification reaction is crucial as it directly impacts the yield and purity of the final this compound product.

Metathetical Reactions with Soluble Stannous Salts (e.g., Stannous Chloride)

Following the formation of sodium stearate, a metathetical reaction is initiated by introducing a soluble stannous salt. google.com Stannous chloride (SnCl₂) is a commonly used precursor. google.comgoogle.com The reaction proceeds as a double displacement, where the stannous ions replace the sodium ions, leading to the precipitation of the water-insoluble this compound. nanotrun.com

The reaction is as follows: 2 C₁₇H₃₅COONa + SnCl₂ → (C₁₇H₃₅COO)₂Sn + 2 NaCl

This chloride-based process can also involve reacting stannic chloride with tin metal to form stannous chloride, which then reacts with the sodium carboxylate. google.com Another variation involves reacting tin metal with aqueous hydrochloric acid to produce stannous chloride for the subsequent metathesis reaction. google.com

Process Control Parameters: Temperature, pH, and Oxidative Stability Considerations

Successful synthesis via the saponification-metathesis route requires careful control of several process parameters:

Temperature: The metathesis reaction is typically conducted at an elevated temperature, for example, around 65°C, to facilitate the reaction and ensure proper precipitation of the product. nanotrun.com

pH: Maintaining the correct pH is critical. The saponification step requires an alkaline environment to proceed. After the metathesis reaction, the pH may be adjusted to ensure complete precipitation of the this compound. google.com

Oxidative Stability: Tin(II) is susceptible to oxidation to tin(IV), especially at elevated temperatures and in the presence of oxygen. libretexts.org Therefore, maintaining an inert atmosphere, for instance by using nitrogen gas, can be crucial to prevent the formation of tin(IV) stearate impurities. ias.ac.in The use of a hydrochloric acid aqueous solution of stannous chloride can also help mitigate oxidation during the metathetical reaction. google.com

Direct Synthesis Approaches

Direct synthesis offers an alternative to the multi-step saponification-metathesis pathway, often involving the direct reaction of elemental tin or its oxides with fatty acids.

Reaction of Elemental Tin with Fatty Acids

A method has been developed for the direct synthesis of tin(II) carboxylates by reacting elemental tin with carboxylic acids. googleapis.com This process can be more economical and simpler to execute than traditional methods, avoiding the use of tin halides. googleapis.com

In a typical procedure, elemental tin (in the form of shot and powder) is reacted with stearic acid in the presence of a promoter, such as 4-tert-butylcatechol. google.comgoogleapis.com The reaction mixture is heated, and air is introduced to facilitate the initial oxidation. google.comgoogleapis.com The temperature is gradually increased, for example from 80°C to 140°C. google.comgoogleapis.com Subsequently, the air is replaced with an inert gas like nitrogen, and the temperature is further raised (e.g., to 160°C) to promote the formation of the stannous carboxylate and reduce any tin(IV) species that may have formed. google.comgoogleapis.com

The promoter plays a dual role, acting as a catalyst for the formation of stannous carboxylate and as an inhibitor against the oxidation of stannous tin. google.com An excess of tin metal is also an important parameter in this synthesis. google.com This direct synthesis method can yield a high percentage of stannous tin, often exceeding 97%. google.com

| Reaction Parameter | Value/Condition | Source |

| Reactants | Elemental Tin (shot and powder), Stearic Acid | googleapis.com, google.com |

| Promoter | 4-tert-butylcatechol | googleapis.com, google.com |

| Initial Temperature | 80°C with air introduction | googleapis.com, google.com |

| Intermediate Temperature | Raised to 140°C | googleapis.com, google.com |

| Final Temperature | 140°C to 160°C under nitrogen | googleapis.com, google.com |

| Final Product | This compound | googleapis.com, google.com |

Direct Synthesis Approaches

Advanced and Environmentally Conscious Synthesis Strategies for this compound

The synthesis of this compound has evolved to include more advanced and environmentally aware methodologies. These strategies aim to improve efficiency, reduce waste, and utilize less hazardous materials compared to traditional methods, which often involve chloride-based processes. googleapis.comgoogle.com Modern approaches focus on one-pot reactions and the development of greener precursor chemistries.

One-Pot Non-Hydrolytic Conditions for Specialized Product Formation

One-pot synthesis, where reactants are converted into a product in a single reactor, represents a significant advancement in chemical manufacturing. This approach minimizes solvent usage, reduces purification steps, and lowers energy consumption. google.com For this compound, several one-pot strategies have been developed that operate under non-hydrolytic (water-free) conditions, which is crucial for preparing moisture-sensitive materials.

One notable method involves the direct reaction of elemental tin with stearic acid. googleapis.comgoogle.com In a specific example, tin shot and tin powder were heated with stearic acid and a promoter. googleapis.com Air was introduced initially, and the temperature was raised to 140°C. googleapis.comgoogle.com The atmosphere was then switched to nitrogen, and the temperature was increased to 160°C to complete the reaction, yielding this compound directly. googleapis.comgoogle.com This process avoids the use of chloride intermediates, which are common in traditional production routes. googleapis.com

Another innovative one-pot approach utilizes the organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. acs.org This method involves the reaction of tin(II) chloride with stearic acid in the presence of DBU. acs.org DBU is noted as a stable, inexpensive, and non-toxic base, making it an ideal candidate for environmentally conscious synthesis. acs.org The reaction proceeds efficiently, providing the desired this compound product in a high yield of 90%. acs.org

Solid-phase synthesis on a Bridgman anvil-type device has also been explored for producing metal stearates. researchgate.net This solvent-less method involves the direct reaction between stearic acid and metal oxides under high pressure, demonstrating the feasibility of producing these compounds without a liquid medium, further enhancing the environmental profile of the synthesis. researchgate.net

Table 1: Comparison of One-Pot Synthesis Methods for this compound

| Synthesis Method | Precursors | Catalyst/Promoter | Key Conditions | Yield | Environmental Considerations | Reference |

|---|---|---|---|---|---|---|

| Direct Reaction | Elemental Tin (shot and powder), Stearic Acid | 4-tert-butylcatechol | Heating to 160°C under an initial air and subsequent nitrogen atmosphere. | Not specified, but product mass was 398 grams. | Avoids chloride-based intermediates. | googleapis.comgoogle.com |

| DBU-Catalyzed Synthesis | Tin(II) Chloride, Stearic Acid | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | One-pot substitution reaction. | 90% | Uses an inexpensive, non-toxic, and environmentally benign organic base. | acs.org |

| Solid-Phase Synthesis | Stearic Acid, Metal Oxides | None (Mechanical Force) | High pressure on a Bridgman anvil-type device. | Not specified | Solvent-free process. | researchgate.net |

Development of Environmentally Benign Organometallic Precursors

The development and use of this compound as an environmentally benign organometallic precursor is a key area of research, particularly in the synthesis of nanomaterials. researchgate.netresearchgate.netscispace.com Its low toxicity compared to other organometallic compounds and its effectiveness in producing high-quality nanocrystals make it an attractive green alternative.

This compound has been successfully employed as an "environmentally-benign organometallic precursor" for the synthesis of tin dioxide (SnO₂) quantum dots (QDs). researchgate.netresearchgate.netresearchgate.netsciencechina.cn This process utilizes a rapid, one-pot, non-hydrolytic method where the thermal decomposition of this compound in an organic medium leads to the formation of SnO₂ QDs. researchgate.netresearchgate.net This approach is unprecedented in the production of SnO₂ nanopowder and offers a significant advantage over methods that use more hazardous precursors. researchgate.net The resulting hydrophobic QDs can be made water-soluble through ligand exchange, making them versatile for applications in both aqueous and non-aqueous environments. researchgate.netresearchgate.net

Table 2: Research Findings on this compound as a Precursor

| Application | Synthesis Details | Product | Key Finding | Reference |

|---|---|---|---|---|

| Nanopowder Production | Rapid one-pot non-hydrolytic thermal decomposition. | Tin Dioxide (SnO₂) Quantum Dots | This compound serves as an effective and environmentally benign organometallic precursor. | researchgate.netresearchgate.netscispace.comresearchgate.netsciencechina.cn |

| Nanocrystal Synthesis | Pyrolysis of indium-tin stearate precursor. | Indium Tin Oxide (ITO) Nanocrystals | Indium-tin stearate precursor synthesized by direct reaction of metals with molten stearic acid. | researchgate.net |

| General Precursor Synthesis | DBU-catalyzed one-pot reaction of tin(II) chloride and stearic acid. | This compound | An efficient (90% yield) and environmentally conscious route to producing metal salt precursors for nanocrystal synthesis. | acs.org |

Polymer Stabilization Mechanisms and Applications

Thermal Stabilization of Poly(vinyl chloride) (PVC)

Poly(vinyl chloride) is inherently thermally unstable at the temperatures required for its processing (typically above 180°C). The degradation process, known as dehydrochlorination, involves the elimination of hydrogen chloride (HCl) from the polymer backbone. This initiates a chain reaction leading to the formation of conjugated polyene sequences, which cause severe discoloration (yellowing to blackening) and a drastic deterioration of the material's mechanical properties. Heat stabilizers are essential additives that interfere with this degradation process, allowing for the safe processing of PVC and enhancing the durability of the final product.

Metal stearates, including tin(II) stearate (B1226849), function as thermal stabilizers through a combination of mechanisms aimed at inhibiting the dehydrochlorination cascade.

The primary role of a thermal stabilizer in PVC is to prevent the initial loss of HCl and to neutralize any HCl that is formed, thereby stopping the autocatalytic "zipper" degradation reaction. mdpi.com This is generally achieved through two main pathways: substitution of unstable chlorine atoms and scavenging of hydrogen chloride.

The thermal degradation of PVC is often initiated at defect sites within the polymer chain, such as tertiary or allylic chlorine atoms, which are less stable than the chlorine atoms attached to the regular secondary carbons. An effective primary stabilizer can replace these labile chlorine atoms with a more stable functional group, thus removing the initiation sites for dehydrochlorination.

For instance, zinc stearate is well-known for its ability to substitute these active chlorine atoms with stearate groups. ippi.ac.irresearchgate.net This reaction prevents the initial elimination of HCl. While this is a documented mechanism for certain metal soaps like zinc stearate, specific research studies detailing the efficiency and kinetics of this substitution reaction for tin(II) stearate are not widely available in public literature. However, it is a plausible mechanism of action given its chemical similarity to other metal stearate stabilizers.

Once dehydrochlorination begins, the released hydrogen chloride gas acts as a catalyst, accelerating further degradation of the polymer. mdpi.com Therefore, a crucial function of any heat stabilizer is to neutralize or "scavenge" this HCl as it is formed. Metal stearates react with HCl in a simple acid-base neutralization reaction, producing a metal chloride and stearic acid.

General Reaction: M(OOCR)₂ + 2 HCl → MCl₂ + 2 RCOOH

This scavenging action is a fundamental property of stabilizers like calcium stearate and lead stearate. ippi.ac.irresearchgate.net The metal chloride produced can have a significant impact on the stabilization process. For example, zinc chloride (ZnCl₂), formed from zinc stearate, is a strong Lewis acid that can catalyze rapid and catastrophic degradation, a phenomenon known as "zinc burning". mdpi.com The corresponding tin(II) chloride (SnCl₂) that would be formed from this compound is also a Lewis acid, and its potential catalytic effect on PVC degradation would be a critical factor in its performance as a stabilizer. Potent acid scavengers are essential for trapping HCl in the condensed phase to prevent its autocatalytic effect. mdpi.comresearchgate.netmdpi.com

In industrial practice, heat stabilizers are rarely used alone. Formulations often employ a synergistic mixture of several components to achieve a balance of initial color stability, long-term heat resistance, and good processability.

The combination of calcium stearate and zinc stearate is one of the most common non-toxic stabilizer systems for PVC. nih.govgoldstab.com This system exhibits a powerful synergistic effect. Zinc stearate provides excellent initial color by rapidly substituting labile chlorine atoms, but it produces zinc chloride, which can cause "zinc burning". mdpi.comippi.ac.ir Calcium stearate, while a less effective primary stabilizer, is an excellent HCl scavenger and, crucially, can react with the zinc chloride to regenerate the active zinc stearate. mdpi.com

Regeneration Reaction: ZnCl₂ + Ca(OOCR)₂ → Zn(OOCR)₂ + CaCl₂

This reaction neutralizes the detrimental effect of ZnCl₂ (as CaCl₂ is a much weaker Lewis acid and does not promote degradation) and restores the primary stabilizer, zinc stearate. mdpi.com This synergy provides both good initial color and excellent long-term stability. nbinno.com While organotin compounds are sometimes combined with Ca/Zn systems, researchgate.netresearcher.life there is a lack of specific research in the available literature detailing the synergistic performance of this compound in such formulations.

Beyond thermal stabilization, additives in a PVC formulation significantly influence its processing characteristics. Metal stearates, due to their long fatty acid chains, also function as lubricants. rewachem.com They can act as both internal and external lubricants, reducing friction between PVC particles and between the polymer melt and the metal surfaces of processing equipment (e.g., extruders, calendars). nbinno.com

Illustrative Data on PVC Thermal Stability

Note: The following tables present typical data for PVC stabilization studies using a Calcium/Zinc stearate system. This is provided for illustrative purposes to demonstrate how stabilizer performance is measured, due to the lack of specific, publicly available research data for this compound.

Table 1: Thermal Stability Time of PVC Compounds by Congo Red Test at 180°C

The Congo Red test measures the time until the evolution of HCl from a heated PVC sample, indicated by a color change in the pH-sensitive paper. A longer time indicates better thermal stability.

| Stabilizer System (2.0 phr*) | Thermal Stability Time (minutes) |

| None (Blank PVC) | 4 |

| Calcium Stearate | 15 |

| Zinc Stearate | 12 (followed by rapid blackening) |

| Ca/Zn Stearate (1:1 ratio) | 35 |

*phr: parts per hundred resin

Table 2: Yellowness Index of PVC Samples After Heat Aging at 180°C

The Yellowness Index (YI) is a measure of color change. A lower YI indicates better color hold and less degradation.

| Stabilizer System (2.0 phr) | Yellowness Index (YI) after 15 min | Yellowness Index (YI) after 30 min |

| None (Blank PVC) | 65 | 120 (Brown) |

| Calcium Stearate | 40 | 75 |

| Zinc Stearate | 25 | 150 (Black) |

| Ca/Zn Stearate (1:1 ratio) | 28 | 45 |

Impact on PVC Processing Performance

Acceleration of Plasticization

Improvement of Lubrication Characteristics

Metal stearates are widely employed as lubricants in polymer processing to reduce friction between polymer chains and between the polymer and processing equipment. This reduction in friction minimizes shear degradation and improves the flow properties of the polymer melt. In formulations utilizing organotin stabilizers, a combination of lubricants is often employed. For instance, in rigid PVC formulations stabilized with organic tin compounds, lubricants such as calcium stearate, paraffin (B1166041) wax, and oxidized polyethylene (B3416737) wax are commonly used. This suggests that while this compound contributes to thermal stability, it may not be the primary lubricant in the system. The long hydrocarbon chains of the stearate portion of the molecule do, however, provide a degree of lubricity. This dual functionality as a stabilizer and a secondary lubricant is a key attribute of metal stearates in polymer processing.

Comparative Research with Alternative Organotin and Metal Stearate Stabilizers

The performance of this compound as a polymer stabilizer is often benchmarked against other commonly used stabilizers, such as methyl tin mercaptide and lead stearate, particularly in PVC applications.

Methyl Tin Mercaptide: Methyl tin mercaptide is widely regarded as a highly effective heat stabilizer for PVC, known for its excellent thermal stability and ability to preserve the initial color of the polymer. researchgate.net Comparative studies have shown that methyl tin mercaptide stabilizers exhibit high efficiency in preventing the dehydrochlorination of PVC, a primary degradation mechanism. ncsu.edumdpi.com This superior performance is often attributed to the high nucleophilicity of the mercaptide group, which allows for the efficient replacement of labile chlorine atoms in the PVC structure. ncsu.edu Research comparing methyl tin mercaptide with metal stearates has indicated that the former provides better long-term stability and is more effective at lower concentrations. researchgate.net

Lead Stearate: Lead stearate has historically been a widely used stabilizer for PVC due to its excellent thermal stability and cost-effectiveness. medcraveonline.com It functions by reacting with the hydrogen chloride released during PVC degradation, thereby preventing autocatalytic decomposition. semanticscholar.org However, due to the toxicity of lead compounds, its use has been significantly restricted. In terms of performance, studies comparing lead stearate with other stabilizers have shown it to be effective, though generally less so than high-efficiency organotin stabilizers like methyl tin mercaptide. ncsu.edu For instance, in thermal stability tests, PVC stabilized with methyl tin mercaptide often exhibits a higher decomposition temperature compared to PVC stabilized with lead stearate. ncsu.edu

The following table provides a qualitative comparison of these stabilizers:

| Stabilizer | Primary Function | Key Advantages | Key Disadvantages |

| This compound | Heat Stabilizer | Good thermal stability, secondary lubrication | Moderate efficiency compared to mercaptides |

| Methyl Tin Mercaptide | High-Efficiency Heat Stabilizer | Excellent thermal stability, excellent color hold, high efficiency | Higher cost, potential for odor |

| Lead Stearate | Heat Stabilizer | Good thermal stability, cost-effective | High toxicity, environmental concerns |

Stabilization in Other Polymeric Systems

Beyond its primary application in PVC, the principles of stabilization by metal stearates can be extended to other polymeric systems, particularly in mitigating oxidative degradation.

Role in Autoxidation Inhibition Mechanisms

Autoxidation is a free-radical chain reaction that leads to the degradation of many polymers when exposed to heat and oxygen. The process involves initiation, propagation, and termination steps. While primary antioxidants are designed to interrupt this cycle by scavenging free radicals, certain metal compounds can influence these reactions. Some transition metal stearates, such as those of iron and cobalt, can act as pro-oxidants, accelerating the degradation of polyolefins by catalyzing the decomposition of hydroperoxides into reactive radicals. researchgate.net

Influence of Hydroperoxide Content in Stearate Raw Materials on Stabilization Efficacy

The purity of the raw materials used in the production of stabilizers can have a significant impact on their performance. Stearic acid, the precursor to this compound, can contain impurities, including hydroperoxides, formed during its production and storage. The presence of hydroperoxides in the stearate raw material can have a detrimental effect on the stabilization efficacy of the final this compound product. These hydroperoxides can act as initiators for radical degradation processes within the polymer during processing, effectively counteracting the stabilizing function of the tin compound. It is known that metal contamination and the fatty acid distribution in the raw materials can alter the chemistry and performance of metal stearates. stabilization-technologies.com Therefore, controlling the quality and minimizing the hydroperoxide content of the stearic acid raw material is crucial for manufacturing a high-performance this compound stabilizer.

Contributions to Polymer Photostabilization (via processing stability)

Photostabilization aims to protect polymers from degradation caused by exposure to ultraviolet (UV) radiation. While this compound is not typically classified as a primary UV absorber or a hindered amine light stabilizer (HALS), its role as a processing stabilizer can indirectly contribute to the photostability of the final polymer product.

The thermal degradation that occurs during polymer processing can create chromophoric groups and structural defects within the polymer matrix. These defects can act as initiation sites for subsequent photodegradation upon exposure to UV light. By effectively stabilizing the polymer during high-temperature processing, this compound helps to minimize the formation of these photosensitive species. A polymer that has been well-stabilized during processing will have a more pristine structure with fewer initial defects, which in turn enhances its inherent resistance to photodegradation. Therefore, the processing stability imparted by this compound is a crucial first step in achieving good long-term photostability in the final polymer article.

Advanced Materials Integration and Functionalization

Integration within Metal Oxide Nanostructures

The use of tin(II) stearate (B1226849) is pivotal in creating complex metal oxide nanoparticles, thin films, and quantum dots through controlled chemical processes.

Tin(II) stearate is a key precursor in the synthesis of Indium Tin Oxide (ITO) nanocrystals, a widely used transparent conducting oxide. A common method involves the creation of a mixed indium-tin stearate precursor, which is then pyrolyzed to yield ITO nanocrystals. researchgate.net

Researchers have successfully synthesized an indium-tin stearate precursor through a direct reaction between indium and tin metals with molten stearic acid under a nitrogen atmosphere at 260°C for 3 hours. researchgate.net This waxy, solid precursor is then subjected to pyrolysis without the need for additional organic solvents. The thermal decomposition of the precursor occurs primarily between 280°C and 350°C, leading to the formation of ITO nanocrystals. researchgate.net The properties of the resulting nanocrystals are highly dependent on the synthesis conditions.

Key findings from pyrolysis studies reveal:

Influence of Pyrolysis Temperature: A lower pyrolysis temperature generally results in smaller ITO nanocrystals. researchgate.net

Influence of Tin Doping: A higher level of tin doping also leads to smaller particle sizes. researchgate.net

Morphology: This method can produce nearly monodisperse ITO nanocrystals, for example, with sizes around 7 nm, that show no signs of agglomeration. researchgate.net

Dispersion: The as-synthesized ITO nanocrystals can be dispersed effectively in non-polar solvents like n-hexane and chloroform, creating optically clear solutions suitable for applications such as nanocomposite films for solar control glazing. researchgate.net

Thermogravimetric analysis (TGA) shows that indium stearate and tin stearate precursors decompose simultaneously, which facilitates the homogeneous insertion of tin ions into the indium oxide lattice. researchgate.net

| Parameter | Condition | Outcome | Source |

| Precursor Synthesis | Indium/Tin metal + Stearic Acid | Indium-Tin Stearate (waxy solid) | researchgate.net |

| Temperature: 260°C | researchgate.net | ||

| Duration: 3 hours | researchgate.net | ||

| Pyrolysis | Temperature: 300°C | ~7 nm monodisperse ITO nanocrystals | researchgate.net |

| Atmosphere: Nitrogen | Blue powder product | researchgate.net | |

| Solvent: None (precursor acts as solvent) | Non-agglomerated nanocrystals | researchgate.net | |

| Particle Size Control | Lower Pyrolysis Temperature | Smaller particle size | researchgate.net |

| Higher Sn Doping Level | Smaller particle size | researchgate.net |

Beyond ITO, this compound serves as an effective organometallic precursor for producing other metal oxide nanostructures, notably tin oxide (SnO₂) quantum dots (QDs). researchgate.netscispace.com

A rapid, one-pot, non-hydrolytic synthesis has been developed to produce SnO₂ QDs from this compound. researchgate.net This approach is noted for being environmentally benign. researchgate.netscispace.com The resulting hydrophobic QDs are capped with stearate ligands and can be made water-soluble through a ligand exchange process, making them versatile for applications in both aqueous and non-aqueous environments. researchgate.net

Characterization of SnO₂ Quantum Dots:

Structure: Structural analyses confirm that the synthesized QDs match the standard rutile SnO₂ cassiterite phase without impurities. researchgate.net

Applications: These QDs have shown significant potential as photocatalysts for hydrogen gas production, outperforming commercial SnO₂ nanopowder. researchgate.net

While the fabrication of thin films directly from this compound is less documented, analogous processes using other metal stearates, such as nickel stearate, are well-established for creating uniform metal oxide (NiO) thin films via the Langmuir-Blodgett technique followed by thermal or UV treatment. aip.org The resulting films from these stearate precursors are characterized by their morphology, crystal structure, and elemental composition using techniques like X-ray diffraction (XRD), transmission electron microscopy (TEM), and energy-dispersive X-ray spectroscopy (EDS). researchgate.netaip.org For instance, ITO nanocrystals synthesized from the stearate precursor are confirmed by XRD to have a body-centered cubic structure, with TEM images revealing their size and monodispersity. researchgate.net

| Nanostructure | Precursor | Synthesis Method | Key Characteristics | Source |

| SnO₂ Quantum Dots | This compound | Rapid one-pot non-hydrolytic synthesis | Hydrophobic, Stearate-capped, Rutile cassiterite phase | researchgate.netscispace.com |

| ITO Nanocrystals | Indium-Tin Stearate | Pyrolysis of precursor | ~7 nm, Monodisperse, Body-centered cubic structure | researchgate.net |

Surface Chemistry and Interfacial Phenomena

The stearate component of this compound plays a crucial role in directing the surface chemistry of nanocrystals and their interaction with various substrates.

The long hydrocarbon chains of stearate molecules make them excellent capping ligands for stabilizing nanocrystals in solution and controlling their growth. During synthesis, this compound can act as both the metal source and the provider of these essential surface-passivating ligands. researchgate.net

Surface Capping: The stearate ligands cap the surface of newly formed nanocrystals, such as SnO₂ QDs, preventing their aggregation and enabling their dispersion in organic solvents. researchgate.net Research on other nanocrystal systems, like indium phosphide (B1233454) (InP) and cadmium selenide (B1212193) (CdSe), has shown that stearate ligands form an ordered, protective shell around the nanocrystal core. escholarship.orgaip.org These ligands have stronger inter-ligand van der Waals interactions compared to shorter-chain carboxylates like palmitate and myristate, leading to a more stable ligand shell. escholarship.org

Ligand Exchange: The native stearate capping ligands can be replaced with other functional molecules to alter the surface properties of the nanocrystals. This strategy, known as ligand exchange, is used to transfer hydrophobic, stearate-capped QDs into aqueous solutions by replacing the stearate with hydrophilic ligands. researchgate.net In other systems, longer-chain stearic acid ligands on indium-doped zinc oxide (IZO) nanocrystals have been exchanged with shorter-chain butylamine (B146782) to modify the electronic properties of the resulting thin-film transistors. koreascience.kr

The stearate moiety exhibits a strong affinity for inorganic oxide surfaces, enabling it to form highly ordered, self-assembled monolayers (SAMs). This process is driven by the chemical adsorption of the carboxylic acid head group onto the substrate. nih.govacs.org

Studies on the adsorption of stearic acid onto titanium dioxide (TiO₂) surfaces provide insight into the behavior of the stearate group. nih.govrsc.org The carboxylate head group of the stearic acid molecule chemically bonds to the TiO₂ surface, often in an O,O'-bidentate coordination. rsc.org The long alkyl chains then orient themselves away from the surface, creating a dense, hydrophobic layer. nih.gov

The formation and quality of these SAMs are influenced by several factors:

Concentration and Immersion Time: Higher concentrations of the stearic acid solution generally require shorter immersion times to achieve a superhydrophobic surface (contact angle > 150°). nih.gov For example, at a concentration of 1000 ppm, superhydrophobicity on TiO₂ was achieved after only 20 minutes, whereas a 600 ppm solution required 110 minutes. nih.gov

Temperature: The kinetics of SAM formation can be improved at temperatures above 25°C, leading to more well-ordered surfaces with fewer defects. nih.gov

Solvent: The choice of solvent for the stearate is crucial for efficient adsorption and SAM formation. nih.govacs.org

This self-assembly mechanism is fundamental to modifying the surface properties of inorganic substrates, rendering them hydrophobic or preparing them for further functionalization. nih.govacs.org

| Substrate | Adsorbate | Concentration (ppm) | Immersion Time for Superhydrophobicity (min) | Resulting Contact Angle (°) | Source |

| TiO₂ | Stearic Acid | 200 | > 120 | ~136.0 | nih.gov |

| TiO₂ | Stearic Acid | 400 | > 120 | ~137.0 | nih.gov |

| TiO₂ | Stearic Acid | 600 | 110 | > 150 | nih.gov |

| TiO₂ | Stearic Acid | 800 | 60 | > 150 | nih.gov |

| TiO₂ | Stearic Acid | 1000 | 20 | > 150 | nih.gov |

Oxidative Stability and Degradation Pathways

Molecular Mechanisms of Tin(II) Oxidation

The oxidation of tin(II) is a significant challenge, particularly in aqueous or oxygen-containing environments, as it leads to a loss of the compound's desired functionality. nih.govresearchgate.net

In aqueous solutions, tin(II) ions are susceptible to both hydrolysis and oxidation. wikipedia.orglibretexts.org The presence of water and molecular oxygen (dioxygen) facilitates the conversion of Sn(II) to Sn(IV). nih.govresearchgate.net This reaction can be represented by the following general equation:

6 SnCl₂ + O₂ + 2 H₂O → 2 SnCl₄ + 4 Sn(OH)Cl wikipedia.org

This process is a primary pathway for the degradation of tin(II) compounds. nih.gov The reactivity with molecular oxygen and the subsequent formation of reactive oxygen species (ROS) are major contributors to Sn(II) oxidation. nih.gov The rate of this oxidation can be influenced by factors such as pH and the presence of other chemical species. nih.govlibretexts.org For instance, in acidic solutions, the hydrolysis of tin(II) chloride can be suppressed, but the susceptibility to oxidation by air remains. wikipedia.org

The primary product of tin(II) oxidation is tin(IV) oxide (SnO₂), a more stable oxide of tin. aps.orgpilgaardelements.com The formation of both tin(II) oxide (SnO) and tin(IV) oxide can occur, and these species can coexist on the surface of tin materials. emerald.comemerald.com

Several analytical techniques are employed to characterize the oxidized tin species:

X-ray Photoelectron Spectroscopy (XPS): This technique is highly effective in distinguishing between the different oxidation states of tin. A notable chemical shift of approximately 0.7 eV exists between the Sn 3d peaks of Sn(IV) and Sn(II), allowing for quantitative analysis of their relative concentrations. aps.org

Sequential Electrochemical Reduction Analysis (SERA): SERA is used to identify and quantify specific tin oxide species, such as SnO and SnO₂, on metallic surfaces. emerald.comemerald.com

Other Techniques: X-ray diffraction (XRD), scanning electron microscopy (SEM), and Fourier transform infrared spectroscopy (FTIR) are also utilized to characterize the structure and morphology of tin oxides formed during oxidation. researchgate.net

Metastable oxide species like Sn₂O₃ and Sn₃O₄ have been proposed, but they are generally considered unstable. emerald.comresearchgate.net

Strategies for Enhancing Oxidative Stability of Tin(II) Species

Several approaches have been developed to mitigate the oxidation of Sn(II) and prolong the shelf-life and efficacy of tin(II)-containing formulations.

Chelating ligands play a crucial role in stabilizing Sn(II) by forming stable complexes that slow down the oxidation process. nih.govresearchgate.net Ligands like pyrophosphate (PP), ethylenediaminetetraacetic acid (EDTA), and citrate (B86180) have been shown to protect Sn(II) from oxidation. nih.gov The effectiveness of the chelating ligand is related to its strength and its ability to shield the tin ion from reactants like oxygen. nih.gov For example, pyrophosphate chelation significantly improves Sn(II) stability compared to unchelated Sn(II). nih.gov The primary function of the chelating ligand in this context is to reduce the rate of hydrolysis and maintain the tin(II) complex in a soluble form. nih.gov

Table 1: Effect of Chelating Ligands and Nitrate (B79036) on Tin(II) Stability

| Solution Composition | Remaining Sn(II) after 2 weeks at 60°C |

|---|---|

| Unstabilized SnF₂ | 7.5% |

| Pyrophosphate-chelated SnF₂ | 37% |

| Pyrophosphate-chelated SnF₂ with KNO₃ | 87% |

Data sourced from a study on the oxidative stability of chelated Sn(II). nih.gov

The presence of certain anionic species, particularly nitrate ions (NO₃⁻), has a profound effect on suppressing the oxidation of chelated Sn(II). nih.govresearchgate.net The addition of nitrate to a pyrophosphate-chelated Sn(II) solution has been demonstrated to significantly enhance its stability. nih.gov The mechanism is believed to involve a radical-based reaction where nitrate interferes with the reaction between Sn(II) and molecular oxygen or reactive oxygen species. nih.govresearchgate.net This inhibitory effect is not limited to a specific tin(II) salt and appears to be a general phenomenon for chelated Sn(II) complexes. nih.gov

Sacrificial electron donors, also known as antioxidants, are another effective strategy for protecting Sn(II) from oxidation. nih.govresearchgate.net These compounds are more easily oxidized than Sn(II) and therefore react preferentially with oxidizing agents, "sacrificing" themselves to preserve the Sn(II) species. academie-sciences.fr

Ascorbic acid (Vitamin C) is a commonly used sacrificial electron donor. nih.govrsc.org It can effectively scavenge reactive oxygen species and regenerate the primary antioxidant, thus providing prolonged protection against oxidation. While effective, the use of sacrificial electron donors alone has been reported to yield only moderate improvements in Sn(II) stability compared to combined approaches with chelation and other stabilizers like nitrate. nih.govresearchgate.net

Environmental Degradation Considerations for Organotin Compounds (General Context)

The environmental fate of organotin compounds is of significant interest due to their widespread industrial use and potential toxicity. pjoes.comtandfonline.com Degradation in the environment involves the cleavage of the tin-carbon bond, which can occur through several processes, ultimately breaking down the organotin into less toxic inorganic tin species. tandfonline.comcdc.gov This stepwise loss of organic groups from the tin atom is accompanied by a progressive reduction in biological activity. tandfonline.com

The primary pathways for the environmental degradation of organotin compounds are:

Ultraviolet (UV) Irradiation: Sunlight can cause the photodegradation of organotins, breaking the tin-carbon bonds. tandfonline.comcdc.gov This is a significant degradation route for compounds exposed to light.

Biological Degradation: Certain microorganisms in soil and water can metabolize organotin compounds, cleaving the organic groups from the tin atom. tandfonline.com The rate of biodegradation is dependent on environmental conditions. cdc.gov In sediment, where conditions may be anaerobic, organotins are generally more persistent. cdc.govresearchgate.net

Chemical Cleavage: While hydrolysis of the tin-carbon bond is not considered a major environmental degradation process under normal conditions (pH 5-9), other chemical reactions can contribute to breakdown. cdc.gov

Organotin compounds are generally characterized by low water solubility and a high affinity for soil and sediment. cdc.gov This causes them to be relatively immobile in the environment, accumulating in sediments where they can persist for many years. cdc.govchromatographyonline.com For example, tributyltin, a widely studied organotin, degrades into dibutyltin (B87310) and monobutyltin, which remain in marine sediments. chromatographyonline.com

Interactive Data Table: Major Environmental Degradation Pathways for Organotin Compounds

| Degradation Pathway | Description | Influencing Factors | Source(s) |

|---|---|---|---|

| Photodegradation | Cleavage of Sn-C bonds by UV irradiation (sunlight). | Light exposure. | tandfonline.comcdc.gov |

| Biodegradation | Metabolic breakdown by microorganisms. | Microbial activity, oxygen levels, environmental conditions. | tandfonline.comcdc.gov |

| Chemical Cleavage | Breakdown through chemical reactions other than hydrolysis. | Presence of other reactive chemical species. | cdc.gov |

Analytical and Characterization Methodologies in Tin Ii Stearate Research

Thermal Analysis Techniques for Stability Assessment

Thermal analysis techniques are essential for determining the thermal stability, decomposition pathways, and lifespan of materials. For Tin(II) stearate (B1226849), Thermogravimetric Analysis (TGA) and Derivative Thermogravimetric (DTG) analysis are the primary methods used.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. etamu.edu This technique is crucial for determining the temperature at which Tin(II) stearate begins to decompose and the various stages of its thermal breakdown.

TGA curves for metal stearates typically show a multi-step decomposition process. For instance, studies on an indium-tin stearate precursor showed an initial weight loss corresponding to nucleation followed by a major weight loss at a higher temperature representing the main decomposition. researchgate.net Similarly, analysis of other metal stearates like lithium stearate shows an initial degradation starting around 200°C, with accelerated degradation occurring above 400°C. osti.gov The analysis is often conducted under an inert nitrogen atmosphere to prevent oxidative side reactions. psu.edu The resulting TGA curve provides critical data on the thermal stability, which is a key performance parameter when this compound is used as a heat stabilizer in polymers. researchgate.netmedcraveonline.com

The Derivative Thermogravimetric (DTG) curve is the first derivative of the TGA curve, plotting the rate of mass loss against temperature (d(mass)/dt vs. Temperature). etamu.edulabwrench.com This curve is particularly useful for resolving overlapping decomposition events and accurately identifying the temperature at which the rate of decomposition is at its maximum (Tmax). psu.edu

DTG curves for metal stearates often reveal multiple peaks, each corresponding to a distinct decomposition step. ncsu.edupsu.edu For example, a TGA/DTG analysis of an indium-tin stearate precursor clearly identified two distinct temperature points: an estimated nucleation temperature at 200°C and the main growth (decomposition) temperature at 338°C. researchgate.net By comparing the DTG curves of unstabilized polymers with those containing this compound, the efficiency of the stabilizer in shifting the decomposition to higher temperatures can be clearly demonstrated. ncsu.edu A greater shift in the DTG peaks to higher temperatures indicates a more effective thermal stabilization. ncsu.edu

Interactive Table: TGA/DTG Decomposition Data for a Related Metal Stearate Precursor

| Analysis Type | Parameter | Temperature (°C) | Interpretation | Source |

| TGA/DTG | Estimated Nucleation Temperature | 200 | Onset of initial decomposition/nucleation. | researchgate.net |

| TGA/DTG | Main Growth/Decomposition Temperature | 338 | Temperature of maximum rate of decomposition. | researchgate.net |

Chromatographic Separations for Purity and Composition

Chromatographic techniques are essential for separating and analyzing the components of complex mixtures. In the context of this compound, these methods are crucial for assessing purity, identifying by-products, and analyzing its behavior as an additive in various materials.

Gas Chromatography-Mass Spectrometry (GC-MS) for Esterified Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. While this compound itself is not directly analyzed by GC due to its low volatility, GC-MS is instrumental in the analysis of its organic precursors or derivatives, particularly after esterification. nih.gov

In a typical workflow, a sample containing a metal stearate, such as in a polymer matrix, is first treated to convert the stearate into a more volatile form, like methyl stearate. google.com This derivatization is often achieved by dissolving the sample in a solution containing methanol (B129727) and a catalyst, such as hydrogen chloride. google.com The resulting methyl stearate is then volatile enough to be analyzed by GC-MS.

The gas chromatograph separates the components of the sample mixture based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. This allows for the definitive identification and quantification of the esterified products. researchgate.net

Table 1: GC-MS Parameters for Analysis of Esterified Stearates

| Parameter | Typical Condition | Purpose |

| Injector Temperature | 250-300 °C | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Column Type | Capillary column (e.g., DB-5ms) | Provides high-resolution separation of analytes. |

| Oven Temperature Program | Ramped (e.g., 100 °C to 300 °C) | Separates compounds based on their boiling points. |

| Ionization Mode (MS) | Electron Ionization (EI) | Fragments molecules for structural identification. |

| Mass Analyzer (MS) | Quadrupole or Ion Trap | Separates ions based on their mass-to-charge ratio. |

This table provides illustrative conditions and may vary based on the specific application and instrumentation.

Research has demonstrated the effectiveness of this approach for the quantitative analysis of metal stearates in polymers, offering high sensitivity and low detection limits. google.com The technique is also vital in studying esterification reactions where tin compounds might be used as catalysts, allowing for the characterization of the resulting fatty acid esters. researchgate.net

Liquid Chromatography (LC) for Polymer Additive Analysis

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), is a cornerstone technique for the analysis of polymer additives. researchgate.netacs.org Unlike GC, LC is well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound and other additives without the need for derivatization.

In the analysis of polymers, additives like this compound are first extracted from the polymer matrix using a suitable solvent. The resulting solution is then injected into the LC system. The components of the mixture are separated based on their interactions with the stationary phase in the column and the mobile phase (the solvent). researchgate.net

Coupling LC with tandem mass spectrometry (LC-MS/MS) provides a highly selective and sensitive method for identifying and quantifying trace amounts of additives and their degradation products. researchgate.netshimadzu.com This is particularly important for quality control and safety assessment of materials, such as polymer packaging, where the migration of additives is a concern. researchgate.net

Table 2: LC-MS/MS Method for Polymer Additive Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reversed-phase (e.g., C18) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of water and organic solvent (e.g., acetonitrile, methanol) | Elutes compounds with varying polarities. |

| Ionization Source | Electrospray Ionization (ESI) | Generates ions from the eluting compounds for MS analysis. |

| Mass Analyzer | Triple Quadrupole (QqQ) | Allows for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM). |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides specificity and low detection limits for target analytes. shimadzu.com |

This table outlines a general approach; specific conditions are optimized for the target analytes.

Studies have successfully developed multi-residue methods using techniques like solid-phase extraction (SPE) followed by UHPLC-MS/MS to simultaneously quantify numerous polymer additives, including release agents like stearates. researchgate.net These methods are validated for their accuracy and can achieve quantification limits in the low nanogram per milliliter (ng/mL) range. researchgate.net

Microscopic and Diffraction Techniques for Morphological and Crystalline Characterization

Understanding the physical form of this compound, from its nanoscale structure to its bulk crystalline arrangement, is critical for controlling its properties and performance in various applications.

Transmission Electron Microscopy (TEM) for Nanocrystal Imaging

Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing materials at the nanoscale. researchgate.net It provides direct images of nanoparticles and nanocrystals, revealing their size, shape, and morphology. manchester.ac.uk In the study of materials synthesized using or containing this compound, TEM is used to characterize the resulting nanostructures. nih.gov

For instance, when tin compounds are used in the synthesis of nanocrystals like indium tin oxide (ITO) or doped zinc oxide (ZnO), TEM analysis is crucial for confirming the formation of monodisperse nanocrystals and for measuring their dimensions with high precision. researchgate.netrsc.org Samples for TEM are prepared by depositing a dilute solution of the nanocrystals onto a carbon-coated copper grid. nih.gov High-Resolution TEM (HRTEM) can further provide images of the crystal lattice, offering insights into the crystallinity and defect structures of the nanoparticles. manchester.ac.uk

Table 3: TEM Analysis of Nanocrystals Synthesized with Tin Precursors

| Nanomaterial System | Observation from TEM | Finding |

| Indium Tin Oxide (ITO) | Nearly monodisperse nanocrystals | Successful synthesis of ~7 nm ITO nanocrystals using a tin stearate precursor. researchgate.net |

| In-Doped ZnO | Doped nanocrystals with specific morphologies | The size and shape of the resulting nanocrystals can be controlled by reaction parameters. nih.gov |

| SnS Nanocrystals | Particle size control by temperature | TEM revealed that particle size could be varied (e.g., 6 nm, 12 nm, 20 nm) by changing the reaction temperature. manchester.ac.uk |

X-ray Diffraction (XRD) for Crystalline Phase Identification

X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure of a material. uab.cat It works by directing X-rays at a sample and measuring the scattering pattern. The angles and intensities of the diffracted X-rays are unique to the material's crystal lattice structure, allowing for phase identification and characterization of its structural properties. copernicus.org

In the context of this compound and related compounds, XRD is used to:

Identify the crystalline phase: Confirming the formation of the desired compound and identifying any crystalline impurities. uab.catcopernicus.org

Determine crystal structure parameters: The diffraction pattern can be analyzed to determine the unit cell dimensions. mdpi.com For example, studies on stearic acid doped with metal ions have used XRD to show how the dopant affects the crystal lattice. mdpi.com

Assess crystallinity: The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity of the material. Amorphous materials will not produce sharp diffraction peaks. researchgate.net

For example, in the synthesis of tin oxides from precursors, XRD patterns are used to confirm the formation of specific phases like SnO or SnO₂. copernicus.org Similarly, when investigating the properties of stearic acid crystals, XRD analysis reveals the specific polymorphic form (e.g., Bm form) and how it is influenced by the incorporation of metal ions. mdpi.com

Table 4: XRD Data for Tin and Related Compounds

| Compound | Crystal System | Lattice Parameters (Typical) | Reference Application |

| β-Sn (Tin) | Tetragonal | a = 5.831 Å, c = 3.181 Å | Identification of metallic tin in weathered artifacts. copernicus.org |

| Romarchite (SnO) | Tetragonal | a = 3.801 Å, c = 4.835 Å | Identification of tin corrosion products. copernicus.org |

| Cassiterite (SnO₂) | Tetragonal | a = 4.735 Å, c = 3.184 Å | Identification of tin corrosion products. copernicus.org |

| Stearic Acid (Bm form) | Monoclinic | a = 5.598 Å, b = 7.397 Å, c = 49.440 Å, β = 117.24° | Structural analysis of doped fatty acid crystals. mdpi.com |

Lattice parameters are illustrative and can vary slightly based on the specific sample and measurement conditions.

Quantitative Determination Methods

Accurate quantification of tin(II) is essential for process control, quality assurance, and regulatory compliance. While modern instrumental methods are prevalent, classical titration techniques remain relevant for their robustness and cost-effectiveness.

One established method for the quantitative determination of tin(II) is iodometric titration . This redox titration method is based on the oxidation of Sn(II) to Sn(IV) by iodine (I₂). nih.gov

The procedure generally involves:

Dissolving the tin(II)-containing sample in an appropriate acidic medium to ensure stability and prevent hydrolysis. If precipitates are present, a complexing agent like citric acid may be added to dissolve them. nih.gov

Titrating the solution with a standardized iodine solution. The endpoint is reached when all the Sn(II) has been oxidized.

The endpoint can be detected by the persistence of the brown color of excess iodine or, more sharply, by using a starch indicator, which forms a deep blue-black complex with iodine. nih.gov

To improve accuracy, a back-titration can be performed where an excess of iodine is added, and the unreacted iodine is then titrated with a standard sodium thiosulfate (B1220275) solution. nih.gov

In complex matrices, such as plating baths where other metal ions like copper(II) and tin(IV) may be present, masking agents are employed to prevent interference. For instance, tartaric acid or its salts can be used to mask Sn(IV), while thiourea (B124793) can be used to mask Cu(II), allowing for the selective titration of Sn(II) with a chelating agent like EDTA. google.com

Table 5: Summary of Quantitative Methods for Tin(II)

| Method | Principle | Reagents | Application |

| Iodometric Titration | Redox reaction: Sn²⁺ + I₂ → Sn⁴⁺ + 2I⁻ | Iodine (I₂), Sodium thiosulfate (Na₂S₂O₃), Starch indicator | Quantification of Sn(II) in various solutions. nih.gov |

| EDTA Titration | Complexometric titration | EDTA, Masking agents (e.g., tartrate, thiourea), Indicator (e.g., Methylthymol Blue) | Selective quantification of Sn(II) in the presence of interfering ions like Sn(IV) and Cu(II). google.com |

These analytical and characterization methodologies provide a comprehensive toolkit for researchers to investigate the chemical composition, purity, physical morphology, and crystalline nature of this compound and its related systems, ensuring its effective and reliable use in scientific and industrial applications.

Colorimetric Assays for Tin(II) Levels

Colorimetric assays offer a rapid and accessible method for the quantitative determination of Tin(II) ions. These methods are based on the reaction of Sn(II) with a specific reagent to produce a colored compound, the intensity of which is proportional to the concentration of Tin(II) and can be measured using a spectrophotometer.

One established method involves the use of phosphomolybdate. In this assay, Tin(II) reduces the phosphomolybdate reagent, resulting in the formation of a distinct blue-colored complex. The absorbance of this blue solution is then measured at a wavelength of 700 nm to determine the Sn(II) concentration. nih.gov This technique has been shown to be a valuable and simple test for determining Sn(II) levels in various preparations, with results comparable to those obtained by iodometric titration. nih.gov

Another approach utilizes substituted 1,2-dimercaptobenzenes, such as 4-methyl-1,2-dimercaptobenzene and 4-chloro-1,2-dimercaptobenzene. When a solution of these reagents in aqueous sodium hydroxide (B78521) is added to an acidic solution containing Tin(II) and warmed, a pink or red color develops. psu.edu This reaction is highly specific for tin and can detect concentrations as low as 1 part in 1,000,000. psu.edu The reaction is believed to proceed via the reduction of any stannic tin (Sn(IV)) to the stannous state (Sn(II)) by the mercaptan, followed by the formation of the colored complex. psu.edu

A more recent development employs a 4-nitronaphthalimide-based probe. This probe undergoes a nitro-to-amine conversion in the presence of Sn(II) ions in an acidic aqueous DMSO solution, leading to a significant color change. sci-hub.se The resulting change in the absorption spectra can be analyzed ratiometrically, providing a selective and sensitive assay for Sn(II) with a detection limit of 4.8 x 10⁻⁶ M. sci-hub.se

| Method | Reagent | Principle | Detection Wavelength/Color | Key Findings |

| Phosphomolybdate Assay | Phosphomolybdate | Reduction of phosphomolybdate by Sn(II) | 700 nm (Blue color) | Rapid and simple; results comparable to iodometric titration. nih.gov |

| Dimercaptobenzene Assay | 4-methyl-1,2-dimercaptobenzene or 4-chloro-1,2-dimercaptobenzene | Formation of a red complex with Sn(II) | Pink or Red | Highly specific for tin; very sensitive. psu.edu |

| Nitronaphthalimide Probe | 4-nitronaphthalimide-based probe | Nitro-to-amine conversion | Ratiometric absorbance change | Selective over other metal ions; low detection limit. sci-hub.se |

Wet Chemical Methods (e.g., Iodometric Titration)

Iodometric titration is a classic and reliable wet chemical method for quantifying the amount of Tin(II) in a sample. This redox titration is based on the oxidation of stannous ions (Sn²⁺) to stannic ions (Sn⁴⁺) by iodine (I₂).

In a typical procedure, a sample containing Tin(II) is dissolved in concentrated hydrochloric acid. seniorchem.commt.com To prevent the atmospheric oxidation of the sensitive Sn(II) ions, the solution is often blanketed with an inert gas like carbon dioxide (CO₂), which can be generated by adding dry ice or bubbling CO₂ gas through the solution. mt.com The solution is then titrated with a standardized iodine solution. The endpoint of the titration, where all the Sn(II) has been consumed, is typically detected using a starch indicator, which forms a deep blue-black complex with excess iodine. iaea.org

Alternatively, a potassium iodate (B108269)/potassium iodide solution can be used as the titrant. In a strongly acidic solution, iodate and iodide react to generate iodine in situ, which then reacts with the Tin(II). mt.com

I₂ + Sn²⁺ = 2 J⁻ + Sn⁴⁺ mt.com

This method is considered robust and is not interfered with by many common components found in various formulations. iaea.org The sharpness of the endpoint and the stability of the potassium iodate standard make it an advantageous technique. seniorchem.com

| Titration Type | Titrant | Indicator | Key Procedural Steps | Reaction Principle |

| Direct Iodometric Titration | Standard Iodine (I₂) Solution | Starch | Dissolution in HCl, protection from air (e.g., with CO₂), titration to blue endpoint. mt.comiaea.org | Oxidation of Sn²⁺ to Sn⁴⁺ by I₂. |

| Iodate Titration | Potassium Iodate (KIO₃) / Potassium Iodide (KI) | Self-indicating or Starch | Dissolution in conc. HCl, addition of KI, titration with KIO₃. seniorchem.commt.com | In-situ generation of I₂ which oxidizes Sn²⁺. |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Concentration

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique used for determining the elemental composition of a sample at trace and ultra-trace levels. nih.gov It offers high sensitivity and the ability to measure nearly all elements in the periodic table simultaneously. nih.gov

In the context of this compound, ICP-MS is not typically used to determine the oxidation state of tin (i.e., Sn(II) vs. Sn(IV)), but rather to determine the total tin concentration and the presence of other elemental impurities. nih.gov The sample is first introduced into a high-temperature argon plasma (around 6,000-10,000 K), which atomizes and ionizes the elements present. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive quantification. nih.gov

For the analysis of complex organic matrices like this compound, sample preparation is a critical step. This often involves microwave digestion with strong oxidizing acids (e.g., nitric acid) to break down the organic components and bring the tin into a solution suitable for introduction into the plasma. mdpi.com

A significant advantage of ICP-MS is its very low detection limits, often in the parts-per-billion (µg/L) or even parts-per-trillion range. mdpi.com However, challenges can arise, such as matrix effects from high concentrations of other elements and spectral interferences, which may require specific strategies to mitigate. nih.govnih.gov For instance, when analyzing tin in highly saline waters, techniques like hydride generation can be coupled with ICP-MS to separate the tin from the interfering matrix. mdpi.com

| Analytical Technique | Principle | Sample Preparation | Information Obtained | Key Advantages/Considerations |

| ICP-MS | Ionization of sample in argon plasma and separation of ions by mass-to-charge ratio. nih.gov | Microwave digestion with oxidizing acids to decompose the organic matrix. mdpi.com | Total elemental tin concentration and other trace element impurities. nih.gov | High sensitivity, multi-element capability; susceptible to matrix and spectral interferences. nih.govnih.gov |

Environmental and Toxicological Research Perspectives

Ecotoxicological Profiling of Tin(II) Stearate (B1226849) and Related Metal Stearates

The environmental and toxicological aspects of Tin(II) stearate and other metal stearates are complex, with research focusing on their behavior in various environmental compartments and their comparative impact against other industrial additives.

The environmental fate of this compound is largely dictated by its low water solubility. wikipedia.orgchemicalbook.comfishersci.nl In aquatic environments, it is not expected to be found in a dissolved state. Instead, it is more likely to be present as a solid or to adsorb to suspended particles and sediment. The degradation of the stearate component is a key factor in its environmental persistence. Stearic acid, a component of this compound, is considered readily biodegradable. platinumindustriesltd.comeuropa.eu The ultimate degradation products of zinc stearate, a related compound, are zinc carbonate, carbon dioxide, and water. platinumindustriesltd.com

The transport of this compound in aquatic systems is influenced by its physical state. As a solid, it can be transported by water currents and eventually settle in sedimentary systems. The strong tendency of highly lipophilic substances to adsorb to organic matter in sediment and soil can limit their mobility in the environment. The behavior of organotin compounds, a broader category to which this compound belongs, is a concern in aquatic environments due to potential leaching from materials like PVC. specialchem.com

The table below summarizes the key environmental fate characteristics of this compound and related compounds.

| Property | This compound | Stearic Acid | General Metal Stearates |

| Water Solubility | Insoluble wikipedia.orgchemicalbook.comfishersci.nl | Poorly soluble | Generally insoluble in water chempoint.com |

| Biodegradability | The stearate portion is biodegradable. platinumindustriesltd.comeuropa.eu | Readily biodegradable platinumindustriesltd.comeuropa.eu | The organic part is generally biodegradable. platinumindustriesltd.com |

| Mobility in Soil/Sediment | Low mobility expected due to low water solubility and adsorption. thermofisher.com | Can be mobile, but also adsorbs to soil. | Generally low mobility. |

| Primary Environmental Concern | Potential for tin to be released. | Generally low concern due to biodegradability. | Potential for metal release and persistence. alapolystabs.com |

This table is based on available data for this compound and related compounds and is for informational purposes only.

When compared to other metal-based stabilizers, the environmental and safety profiles of metal stearates vary significantly depending on the metal ion. Historically, heavy metal-based stabilizers containing lead and cadmium were widely used but have been phased out due to their high toxicity. fiveable.megzbaisha.com Organotin compounds have also faced scrutiny and restrictions due to their environmental impact, particularly in aquatic ecosystems. specialchem.com

Calcium/zinc stearate systems are often presented as more environmentally friendly alternatives to lead and tin-based stabilizers. gzbaisha.comeuropa.eu They are considered to have a better safety profile and are used in applications such as food packaging. specialchem.com However, it is important to note that the toxicity of metal stearates can be influenced by the organic part of the molecule as well. For instance, studies on zinc-containing organic metal salts, including zinc stearate, have shown them to be more toxic than inorganic zinc compounds in soil invertebrate and plant tests. nih.gov This suggests that the entire compound, and not just the metal ion, should be considered when assessing environmental risk.

Metal stearates can also act as pro-oxidants, accelerating the degradation of polymers like polyethylene (B3416737), which can be beneficial for reducing plastic waste but also raises concerns about the formation of microplastics. researchgate.net

The following table provides a comparative overview of different metal stabilizers.

| Stabilizer Type | Key Advantages | Key Disadvantages/Concerns |

| This compound | Effective heat stabilizer. | Potential for organotin-related environmental concerns. specialchem.com |

| Lead-Based Stabilizers | Highly effective and historically used. | High toxicity, largely phased out. fiveable.megzbaisha.com |

| Cadmium-Based Stabilizers | Effective heat stabilizer. | High toxicity, largely phased out. gzbaisha.com |

| Calcium/Zinc Stearates | More environmentally friendly alternative. gzbaisha.comeuropa.eu | Can still exhibit toxicity to some organisms. nih.gov |

| Organotin Compounds | Excellent long-term thermal stability. fiveable.me | Environmental concerns, especially in aquatic systems. specialchem.com |

This table provides a general comparison and specific impacts can vary based on the exact formulation and application.

Research into Biocompatibility and Safety within Material Science Applications

The biocompatibility of materials is a critical factor in medical device applications, referring to the ability of a material to perform its intended function without causing any undesirable local or systemic effects in the host. europa.eunumberanalytics.com The introduction of metals into medical devices, such as through plating on catheters, necessitates a thorough evaluation of their biocompatibility to prevent adverse reactions like inflammation, allergic responses, or toxicity. proplate.com